

# 1,2-Bis(phenylsulfinyl)ethane synthesis from 1,2-bis(phenylthio)ethane

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## Compound of Interest

Compound Name: 1,2-Bis(phenylsulfinyl)ethane

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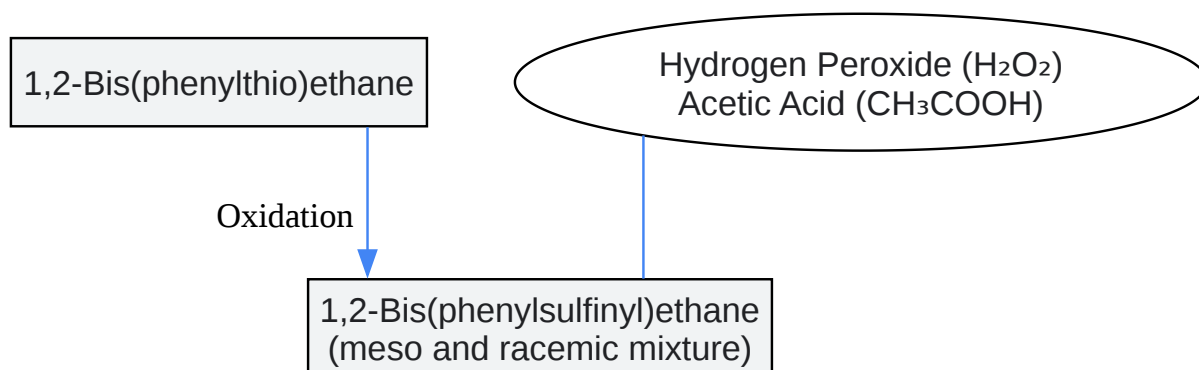
## Synthesis of 1,2-Bis(phenylsulfinyl)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **1,2-bis(phenylsulfinyl)ethane** from its precursor, 1,2-bis(phenylthio)ethane. The described method is a straightforward oxidation reaction yielding a mixture of meso and racemic diastereomers, which can be separated. This document outlines the detailed experimental protocol and presents key quantitative data in a structured format.

## Chemical Transformation

The synthesis involves the selective oxidation of the two thioether functionalities in 1,2-bis(phenylthio)ethane to sulfoxides.



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Caption: Oxidation of 1,2-bis(phenylthio)ethane to **1,2-bis(phenylsulfinyl)ethane**.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **1,2-bis(phenylsulfinyl)ethane**.

Parameter	Value
Reactants	
1,2-Bis(phenylthio)ethane	2 g (8.12 mmol, 1 equiv)
Hydrogen Peroxide (50 wt%)	1.0 mL (16.24 mmol, 2 equiv)
Acetic Acid	18.9 mL total
Product Information	
Molecular Weight	278.38 g/mol
Melting Point (meso)	155 °C[1]
Melting Point (racemic)	116 °C[1]
Spectroscopic Data (meso)	
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 7.56–7.52 (m, 10H), 3.05 (s, 4H)[1]
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	δ 142.29, 131.55, 129.63, 124.10, 47.06[1]
IR (neat, cm <sup>-1</sup> )	3048.84, 2970.01, 2922.41, 1442.10, 1036.34, 745.45, 695.70[1]
Spectroscopic Data (racemic)	
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 7.51–7.48 (m, 10H), 3.40 (m, 2H), 2.74 (m, 2H)[1]
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	δ 142.55, 131.53, 129.64, 124.08, 47.94[1]
IR (neat, cm <sup>-1</sup> )	3053.16, 2911.39, 1443.77, 1084.88, 1042.50, 748.52[1]
HRMS (ESI) [M+Na] <sup>+</sup>	Calculated: 301.0333, Found: 301.0320[1]

## Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of **1,2-bis(phenylsulfinyl)ethane**.[\[1\]](#)

Materials:

- 1,2-Bis(phenylthio)ethane
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 50 wt% in water)
- Acetic acid
- Ethanol (cold)
- Acetone
- Deionized water
- 50-mL round-bottomed flask
- Magnetic stir bar
- Dropping funnel
- Standard glassware for workup and purification

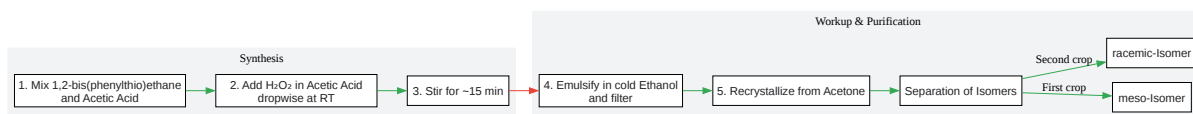
Procedure:

- **Reaction Setup:** In a 50-mL round-bottomed flask equipped with a magnetic stir bar, combine 2 g (8.12 mmol) of 1,2-bis(phenylthio)ethane and 12.2 mL of acetic acid.
- **Addition of Oxidant:** Prepare a solution of 1.0 mL (16.24 mmol) of 50 wt% hydrogen peroxide in 6.7 mL of acetic acid. Add this solution dropwise to the rapidly stirring reaction mixture at room temperature.
- **Reaction Progression:** The initial heterogeneous mixture will become homogeneous after approximately 15 minutes of stirring.
- **Workup:**
  - The crude product, a pale yellow solid, can be isolated by emulsifying the reaction mixture in cold ethanol.

- Filter the solid and wash with cold ethanol to remove residual acetic acid. This yields a white powder containing a mixture of the meso and racemic isomers.
- Purification and Isomer Separation:
  - Recrystallization: The meso and racemic isomers can be separated by recrystallization from acetone. Dissolve the solid mixture in a minimal amount of refluxing acetone.
  - Cool the solution to room temperature, and then place it in a -20 °C freezer.
  - The meso isomer will crystallize first as small white clumps.
  - The racemic isomer will subsequently crystallize as long white needles.
  - Multiple crops of crystals can be obtained by concentrating the mother liquor and repeating the cooling process.
  - Column Chromatography: For the removal of under- or over-oxidized impurities (mono-sulfide or mono-sulfone), silica gel flash column chromatography can be employed. A typical eluent system is 3% methanol in dichloromethane. Note that column chromatography is not effective for separating the meso and racemic diastereomers.<sup>[1]</sup>

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **1,2-bis(phenylsulfinyl)ethane**.

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## References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
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